2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2,3-dimethylphenyl substituent at position 3, a sulfanylacetamide moiety at position 2, and an N-(3-methylbutyl) side chain. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anti-inflammatory properties . The branched 3-methylbutyl chain likely influences solubility and pharmacokinetic profiles, balancing hydrophobicity and steric effects .
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-13(2)8-10-22-18(25)12-28-21-23-16-9-11-27-19(16)20(26)24(21)17-7-5-6-14(3)15(17)4/h5-7,9,11,13H,8,10,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPYLALUVSOBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thienopyrimidine core, introduction of the dimethylphenyl group, and subsequent attachment of the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Studies could explore its effects on various biological targets and pathways.
Medicine: The compound’s potential therapeutic properties can be investigated for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- The pyrimidin-6-one derivative in lacks the thiophene ring, reducing aromaticity and likely diminishing π-π stacking capabilities compared to thienopyrimidinones .
- Substituent Effects: 2,3-Dimethylphenyl (target compound) vs. N-(3-methylbutyl) vs. N-(3-methoxyphenyl) (): The branched alkyl chain in the target compound may reduce crystallinity and improve metabolic stability compared to the methoxyphenyl group, which introduces hydrogen-bond donor/acceptor sites .
- Functional Group Impact: The sulfanylacetamide linker is conserved across analogs, suggesting a role in target binding via sulfur-mediated hydrophobic interactions or disulfide bridge formation.
Physicochemical and Pharmacokinetic Properties
- Solubility: The 3-methylbutyl group in the target compound likely reduces aqueous solubility compared to the sulfonamide in (logP ~2.5 vs. ~1.8 estimated).
- Hydrogen-Bonding Patterns: The thienopyrimidinone core and acetamide group in the target compound may form hydrogen-bond networks similar to those described in , where directional interactions stabilize crystal packing or protein binding .
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 366.46 g/mol
- CAS Number : 618427-58-0
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study conducted by Fayad et al. (2019) screened a library of compounds and identified derivatives with potent anticancer activity against various cancer cell lines, suggesting that thienopyrimidine derivatives may inhibit tumor growth through apoptosis induction and cell cycle arrest .
The proposed mechanisms of action for this compound include:
- Inhibition of Methyltransferases : Similar compounds have been found to inhibit methyltransferase enzymes, which are critical in gene regulation and oncogenesis.
- Cell Cycle Arrest : By interfering with the cell cycle, these compounds can prevent cancer cells from proliferating.
- Induction of Apoptosis : The ability to trigger programmed cell death is a crucial mechanism for anticancer agents.
Antimicrobial Activity
There is also evidence suggesting antimicrobial properties against various pathogens:
- Compounds in the thienopyrimidine class have shown effectiveness against phytopathogenic fungi, making them potential candidates for agricultural applications .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
